![molecular formula C18H14Hg B14297636 ([1,1'-Biphenyl]-4-yl)(phenyl)mercury CAS No. 112931-09-6](/img/structure/B14297636.png)
([1,1'-Biphenyl]-4-yl)(phenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a biphenyl group and a phenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury typically involves the reaction of mercuric acetate with biphenyl and phenylmagnesium bromide . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether . After the reaction is complete, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The mercury atom can be substituted with other groups using nucleophilic reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of and .
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in the development of mercury-based drugs and diagnostic agents.
Industry: Utilized in the production of materials with unique electrical and optical properties.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids , affecting DNA and RNA synthesis. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmercuric acetate
- Biphenylmercuric chloride
- Diphenylmercury
Uniqueness
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is unique due to its specific structure, which combines the properties of both biphenyl and phenyl groups. This combination results in distinct chemical reactivity and biological activity compared to other organomercury compounds.
Propriétés
Numéro CAS |
112931-09-6 |
|---|---|
Formule moléculaire |
C18H14Hg |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
phenyl-(4-phenylphenyl)mercury |
InChI |
InChI=1S/C12H9.C6H5.Hg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1,3-10H;1-5H; |
Clé InChI |
LQZZULDCUWEMTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Hg]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
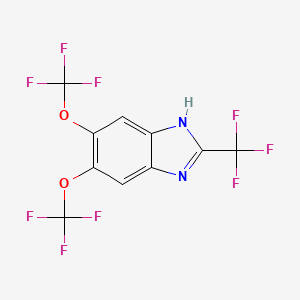

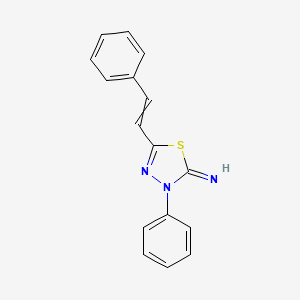

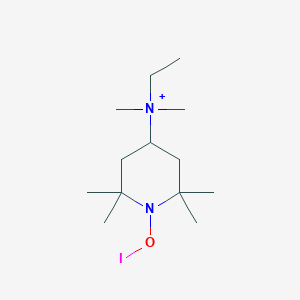

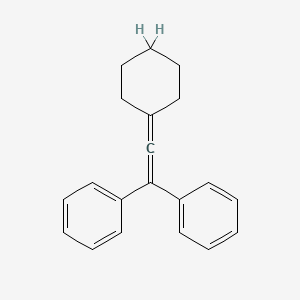
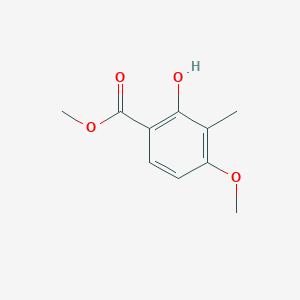
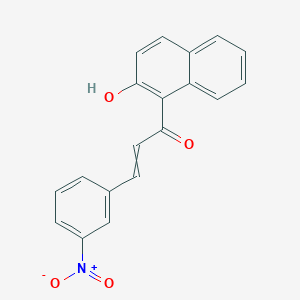
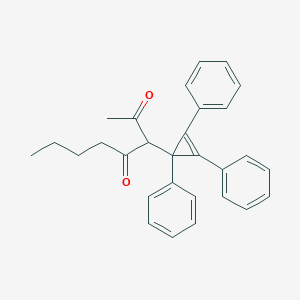
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
